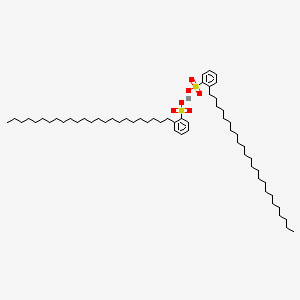

Calcium bis(tetracosylbenzenesulphonate)

Description

Contextualization within Long-Chain Alkylbenzenesulphonate Chemistry

Long-chain alkylbenzene sulphonates (LABS) are a major class of anionic surfactants characterized by a hydrophilic sulphonate group attached to a hydrophobic alkylbenzene backbone. nih.gov The alkyl chain typically ranges from 10 to 14 carbon atoms in commercial detergents, but for specialized applications, much longer chains are utilized. tandfonline.com Calcium bis(tetracosylbenzenesulphonate), with its C24 alkyl chain, falls into the category of very-long-chain alkylbenzene sulphonates.

The properties of LABS are highly dependent on the length of the alkyl chain. Longer chains generally lead to increased hydrophobicity, which can affect solubility, critical micelle concentration, and detergency. In the case of calcium salts, the divalent nature of the Ca²⁺ ion allows it to bridge two sulphonate molecules, forming a structure that can influence the packing of the molecules at interfaces and in micelles. This is in contrast to the more common sodium salts of alkylbenzene sulphonates, which are monovalent.

The synthesis of these compounds typically involves the alkylation of benzene (B151609) with the corresponding long-chain alkene, followed by sulphonation of the aromatic ring and subsequent neutralization with a calcium base, such as calcium hydroxide (B78521). nih.gov For very-long-chain derivatives like the tetracosyl compound, specific synthetic strategies may be required to ensure high yields and purity.

Below is a data table outlining the general physicochemical properties of a key precursor, tetracosylbenzene (B13750799), which forms the hydrophobic portion of Calcium bis(tetracosylbenzenesulphonate).

Table 1: Physicochemical Properties of Tetracosylbenzene

| Property | Value |

|---|---|

| Molecular Formula | C30H54 |

| Molecular Weight | 414.7 g/mol nih.gov |

| IUPAC Name | Tetracosylbenzene nih.gov |

| CAS Number | 61828-05-5 nih.gov |

| Physical State | Solid (at STP) |

| Boiling Point | Estimated to be > 400 °C |

| Melting Point | Information not readily available |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents |

Historical Development of Alkylbenzenesulphonate Research Paradigms

The research and development of alkylbenzene sulphonates have a rich history, primarily driven by the detergent industry. The journey began in the 1930s with the introduction of branched-chain alkylbenzene sulphonates (BAS). nih.gov These early synthetic detergents offered superior performance in hard water compared to traditional soaps. However, by the 1960s, significant environmental concerns arose due to the poor biodegradability of the highly branched alkyl chains, leading to persistent foam in waterways. nih.gov

This environmental pressure catalyzed a major paradigm shift in the industry, leading to the development and widespread adoption of linear alkylbenzene sulphonates (LAS) in the mid-1960s. The linear alkyl chains of LAS are much more susceptible to microbial degradation, addressing the environmental persistence issues of their branched counterparts. This transition marked a pivotal moment in the development of environmentally conscious chemical products.

The focus of research then expanded to understanding the structure-property relationships in LAS, including the effects of alkyl chain length and the position of the phenyl group on performance and biodegradability. unlv.edu While the bulk of this research centered on the C10-C14 range for detergents, it laid the fundamental groundwork for understanding the behavior of longer-chain variants. The development of overbased calcium sulphonates, initially as detergent additives for engine oils to neutralize acidic byproducts and disperse sludge, opened up new avenues of research and application, particularly in the field of lubricating greases. acs.org

Current Academic Trajectories in Calcium Sulfonate Complexes

Current academic research on calcium sulphonate complexes is largely focused on their application as high-performance lubricating greases. These greases are known for their excellent thermal stability, mechanical stability, and inherent extreme pressure and anti-wear properties. tandfonline.comnih.gov A key area of investigation is the microstructure of these greases, which is composed of calcite nanoparticles dispersed in oil and stabilized by the calcium sulphonate. tandfonline.com

Researchers are exploring the influence of various factors on the performance of calcium sulphonate complex greases, including the type of alkylbenzene sulphonate used, the process of "overbasing" (incorporating an excess of calcium carbonate), and the use of co-thickeners and other additives. nih.gov The transformation of amorphous calcium carbonate into crystalline calcite during the grease manufacturing process is a critical step that is being studied to optimize grease properties. nih.gov

While specific research on Calcium bis(tetracosylbenzenesulphonate) is not widely published, the current trends in the broader field of calcium sulphonate complexes suggest potential areas of interest. The very long alkyl chain of the tetracosyl derivative could lead to unique rheological properties in greases and other lubricant systems. Furthermore, the self-assembly of such a large amphiphilic molecule in various solvents is a fundamental area of colloid and interface science that warrants investigation. The potential for these molecules to form novel nanostructures could also be a fruitful area of future research.

The table below presents typical performance characteristics of long-chain calcium sulphonate complex greases, which provides a context for the potential properties of a grease formulated with Calcium bis(tetracosylbenzenesulphonate).

Table 2: Typical Performance Characteristics of Long-Chain Calcium Sulphonate Complex Greases

| Performance Metric | Typical Value/Rating | Reference |

|---|---|---|

| Dropping Point | >300 °C | tandfonline.comnih.gov |

| Mechanical Stability (ASTM D217) | Excellent | tandfonline.com |

| Extreme Pressure (EP) Properties (ASTM D2596) | Excellent | acs.org |

| Anti-Wear Properties (ASTM D2266) | Excellent | nih.gov |

| Corrosion Resistance (ASTM D1743) | Excellent | nih.gov |

| Water Washout Resistance (ASTM D1264) | Excellent | tandfonline.com |

Properties

CAS No. |

85865-90-3 |

|---|---|

Molecular Formula |

C60H106CaO6S2 |

Molecular Weight |

1027.7 g/mol |

IUPAC Name |

calcium;2-tetracosylbenzenesulfonate |

InChI |

InChI=1S/2C30H54O3S.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-29-27-24-25-28-30(29)34(31,32)33;/h2*24-25,27-28H,2-23,26H2,1H3,(H,31,32,33);/q;;+2/p-2 |

InChI Key |

ZIYNVRBTHVVBLV-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for Calcium Bis Tetracosylbenzenesulphonate

Advanced Strategies for Tetracosylbenzene (B13750799) Alkylation

The initial and foundational step in the synthesis is the attachment of a 24-carbon (tetracosyl) alkyl chain to a benzene (B151609) ring. This is achieved through a Friedel-Crafts alkylation reaction. The choice of catalyst and reaction conditions is paramount in controlling the reaction's efficiency and the structural characteristics of the resulting long-chain alkylbenzene. etsu.eduorganic-chemistry.org

Catalytic Systems for Controlled Alkylation

The alkylation of benzene with a long-chain olefin, such as tetracosene, can be catalyzed by several systems, each with distinct advantages and limitations. Historically, homogeneous Lewis acid catalysts like aluminum chloride (AlCl₃) and hydrofluoric acid (HF) were predominant. researchgate.netlumenlearning.com While effective, these catalysts are associated with challenges related to corrosion, environmental disposal, and difficulty in separation from the product mixture. etsu.edu

Modern synthetic strategies have increasingly shifted towards solid acid catalysts, particularly zeolites, due to their environmental benefits, non-corrosive nature, and regenerability. etsu.edumdpi.com Zeolites are crystalline aluminosilicates with a well-defined pore structure that can be tailored to control the entry of reactants and the exit of products, offering shape selectivity. acs.org Zeolites such as MWW, Beta, Y, and Mordenite have demonstrated high activity and selectivity in the production of linear alkylbenzenes (LABs). mdpi.comacs.orgrsc.org The use of these catalysts represents a significant advancement, leading to greener and more efficient industrial processes. acs.org

Below is a comparative overview of common catalytic systems for this process.

| Catalytic System | Type | Advantages | Disadvantages |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Homogeneous Lewis Acid | High reactivity, effective catalyst for Friedel-Crafts reactions. | Corrosive, difficult to separate from product, produces hazardous waste. |

| Hydrofluoric Acid (HF) | Homogeneous Lewis Acid | High activity, widely used in industrial LAB production. | Extremely corrosive and toxic, significant safety and environmental concerns. axens.net |

| Zeolites (e.g., MWW, Beta) | Heterogeneous Solid Acid | Non-corrosive, regenerable, environmentally friendly, offers shape selectivity for improved product quality. rsc.orgacs.org | Can be prone to deactivation by coking, may require higher temperatures than homogeneous catalysts. mdpi.com |

| Supported Phosphotungstic Acid (PTA) | Heterogeneous Solid Acid | High acidity, can be supported on materials like silica (B1680970) for use in flow reactors, good catalytic activity at elevated temperatures. etsu.edu | Potential for leaching of the active component, can be deactivated by carbon deposits. etsu.edu |

Regioselectivity and Isomer Distribution in Alkylbenzene Synthesis

When a linear olefin like tetracosene is used to alkylate benzene, the phenyl group can attach at various positions along the alkyl chain. This results in a mixture of isomers (e.g., 2-phenyltetracosane, 3-phenyltetracosane, etc.). The distribution of these isomers is a critical quality parameter, as it influences the properties of the final sulphonate. Generally, a higher content of the 2-phenyl isomer is desirable.

The choice of catalyst significantly impacts this isomer distribution. etsu.edu Catalysts with specific pore structures, such as certain zeolites, can exert shape-selective control. For instance, zeolites with 12-membered ring channels have shown better catalytic activity for alkylation with long-chain olefins. acs.org The catalyst's topology can restrict the formation of bulkier isomers, thereby favoring the production of more linear products like 2-phenyltetracosane. acs.org In contrast, traditional Lewis acids like AlCl₃ often produce a broader and less favorable isomer distribution. Theoretical studies confirm that the reactivity of olefins in benzene alkylation increases with the length of the carbon chain. rsc.org

Purification Techniques for Long-Chain Alkyl Aromatics

Following the alkylation reaction, the crude product is a mixture containing the desired monotetracosylbenzene, unreacted benzene, residual paraffins, and heavier, poly-alkylated byproducts, often referred to as "heavy alkylate". google.comiranpetroleum.co Separation of these components is essential to obtain a high-purity tetracosylbenzene feedstock for the subsequent sulphonation step.

The primary purification method is distillation.

Benzene and Light Ends Removal : Unreacted benzene and other light compounds are first removed, typically through a distillation column operating at atmospheric pressure.

Vacuum Distillation : Due to the very high boiling point of tetracosylbenzene and the heavy alkylate, further separation must be conducted under vacuum to prevent thermal degradation of the product. buschvacuum.comtaylorandfrancis.com A vacuum distillation column separates the desired mono-alkylate fraction from the heavy alkylate bottoms. google.com

Clay Treating : The purified alkylate may undergo a final polishing step where it is passed through a fixed bed of adsorbent clay. This process removes trace impurities, including olefin precursors and polar compounds, which could otherwise lead to poor color in the final sulphonated product. google.comgoogle.com

Sulphonation Routes to Tetracosylbenzenesulphonic Acid

The second major stage of the synthesis is the sulphonation of the purified tetracosylbenzene to produce tetracosylbenzenesulphonic acid. This is an electrophilic aromatic substitution reaction where a sulphonic acid group (-SO₃H) is attached to the phenyl ring.

Optimization of Sulfonation Reagents and Conditions

The most common industrial sulphonating agent is gaseous sulfur trioxide (SO₃), typically diluted with dry air. edu.krd Other reagents like concentrated or fuming sulfuric acid can also be used but are often employed in smaller-scale or batch operations. researchgate.netechemi.com

The sulphonation of long-chain alkylbenzenes is a rapid and highly exothermic reaction, requiring precise control to maximize yield and minimize the formation of undesirable byproducts, such as sulfones and dark-colored impurities. acs.orgaidic.it Key parameters for optimization include:

SO₃ to Alkylbenzene Molar Ratio : A slight molar excess of SO₃ is generally used to ensure complete conversion of the alkylbenzene. However, a large excess can lead to the formation of anhydrides and other side products.

Reaction Temperature : Effective heat removal is crucial. Temperatures are typically maintained in the range of 45-60°C. Higher temperatures can accelerate side reactions, leading to a darker and less pure product. daneshyari.comresearchgate.net

Residence Time : The reaction is very fast, so short residence times, often on the order of minutes or even seconds in continuous reactors, are sufficient. acs.org

One study on the synthesis of heavy alkylbenzene sulphonate identified optimal conditions as a reaction temperature of 45°C and an SO₃ dosage (molar ratio) of 1.1, achieving a high product content of about 88%. daneshyari.comresearchgate.net

Continuous Flow and Batch Reactor Considerations in Sulfonation

The choice of reactor technology is critical for the successful industrial-scale sulphonation of tetracosylbenzene. While batch processes are simpler in terms of equipment, continuous flow processes are overwhelmingly favored for this application due to superior control over reaction parameters. ask.comcerionnano.com

Batch Reactors : In a batch process, the alkylbenzene is charged into a stirred vessel, and the sulphonating agent is added over time. google.com While simple, this method suffers from significant drawbacks for this specific reaction. The large volume makes heat dissipation difficult, leading to potential "hot spots" that degrade the product quality. ask.com Mixing can also be inefficient, resulting in non-uniform product and longer reaction times. google.com

Continuous Flow Reactors : The industry standard for sulphonation is the continuous falling film reactor (FFR). edu.krdresearchgate.netresearchgate.net In an FFR, the liquid tetracosylbenzene flows down the inner walls of cooled tubes while a co-current stream of SO₃/air mixture flows through the center. aidic.it This design creates a thin film of the liquid reactant, providing a very high surface area-to-volume ratio. This configuration allows for excellent heat and mass transfer, enabling precise temperature control and rapid reaction, which are essential for producing high-quality, light-colored sulphonic acid. researchgate.netresearchgate.net

The following table summarizes the key considerations for each reactor type in the context of tetracosylbenzene sulphonation.

| Consideration | Batch Reactor | Continuous Flow Reactor (Falling Film) |

|---|---|---|

| Heat Transfer | Poor; prone to hot spots and overheating. ask.com | Excellent; allows for precise temperature control. aidic.it |

| Mass Transfer | Moderate; depends on agitation efficiency. | Excellent; high interfacial area between gas and liquid film. researchgate.net |

| Product Quality | Variable; risk of dark color and byproduct formation. | High and consistent; produces light-colored product with low impurities. ask.com |

| Production Scale | Suitable for smaller volumes. katanamrp.com | Ideal for large-scale, industrial production. edu.krd |

| Safety | Higher risk due to large reactant volume and poor heat control. | Inherently safer due to low reactor hold-up volume. |

| Operational Complexity | Simple operation. ask.com | More complex setup and control systems. ask.com |

Mechanisms of Sulphonation for Alkylbenzenes

The introduction of a sulfonic acid group onto the benzene ring of an alkylbenzene, such as tetracosylbenzene, is a critical step and proceeds via an electrophilic aromatic substitution (SEAr) reaction. The primary sulfonating agent for industrial production is sulfur trioxide (SO₃), valued for its high reactivity. researchgate.net

Traditionally, the mechanism for aromatic sulfonation is depicted as a two-step process involving an arenium ion (or σ-complex) intermediate. nih.gov In this classic mechanism:

The electrophile (SO₃) attacks the electron-rich π-system of the benzene ring, forming a resonance-stabilized carbocation known as the arenium ion. The sulfur atom in SO₃ is electron-deficient and thus highly electrophilic. libretexts.org

A base (originally the counter-ion or another species in the mixture) abstracts a proton from the carbon atom bearing the SO₃ group, restoring the ring's aromaticity and yielding the benzenesulfonic acid product. nih.gov

However, computational and experimental studies on the sulfonation of linear alkylbenzenes with sulfur trioxide suggest the commonly accepted mechanism may not fully apply. researchgate.netacs.orgacs.org An alternative reaction pathway, more consistent with kinetic data, has been proposed. This alternative model suggests a concerted pathway involving two molecules of SO₃, which avoids the high-energy arenium ion intermediate. nih.gov Another proposed mechanism involves the initial formation of a pyrosulfonic acid from a molecule of sulfonic acid and a molecule of SO₃; this pyrosulfonic acid then acts as the potent sulfonating agent. acs.org These alternative pathways are particularly relevant for reactions conducted in continuous falling film reactors, where reactants are contacted for a very short duration. researchgate.netacs.org

| Sulfonating Agent | Typical Reaction Conditions | Proposed Mechanism Type |

| Concentrated H₂SO₄ | Reflux heating for several hours | Arenium Ion Mechanism |

| Fuming H₂SO₄ (Oleum) | Warm (40°C) under reflux for 20-30 minutes | Arenium Ion / SO₃-Mediated |

| Gaseous SO₃ | Short residence time in a falling film reactor | Alternative Concerted/Pyrosulfonic Acid Pathway |

Calcium Salt Formation from Tetracosylbenzenesulphonic Acid

Once tetracosylbenzenesulphonic acid is synthesized, it is converted into its calcium salt, Calcium bis(tetracosylbenzenesulphonate). This transformation is typically achieved through two primary routes: direct neutralization with a calcium base or a metathesis reaction starting from a more soluble sulfonate salt.

Precipitation and Crystallization Dynamics of Metal Sulfonates

The formation of the final product is governed by precipitation and crystallization principles. Calcium salts of long-chain alkyl aryl sulfonates exhibit markedly lower solubility in aqueous and some organic media compared to their sodium or ammonium (B1175870) counterparts. nih.govresearchgate.net This low solubility is the primary driving force for precipitation when a solution containing tetracosylbenzenesulphonate anions comes into contact with calcium ions (Ca²⁺).

The process follows fundamental crystallization steps:

Supersaturation : A state where the concentration of the calcium sulfonate in solution exceeds its equilibrium solubility. This is achieved by mixing the precursor solutions.

Nucleation : The formation of initial, stable, sub-microscopic solid particles (nuclei) from the supersaturated solution.

Growth : The subsequent growth of these nuclei into larger crystals, leading to the formation of a visible precipitate.

The dynamics of this process are influenced by several factors, including temperature, solvent polarity, and the rate of reagent addition. The resulting precipitate can be crystalline or amorphous. nih.gov In related systems, the specific conditions have been shown to influence the resulting crystal polymorph of calcium-based precipitates (e.g., calcite, vaterite, or aragonite), which can impact the material's properties. mdpi.com Studies on linear alkylbenzene sulfonates show that precipitation occurs readily above a certain Ca²⁺ concentration, yielding sparingly soluble products. nih.govresearchgate.net

| Ion | Typical Alkyl Aryl Sulfonate Solubility | Driving Force for Precipitation |

| Na⁺ | High (e.g., 1.4–4.6∙10⁻³ M) nih.gov | Low |

| Ca²⁺ | Very Low (e.g., 1.3–1.7∙10⁻⁴ M) nih.gov | High |

Metathesis Reaction Pathways for Calcium Sulfonate Synthesis

Metathesis, or double decomposition, is a common and effective pathway for synthesizing insoluble salts. In this context, it involves reacting a soluble salt of tetracosylbenzenesulphonic acid (typically the sodium salt) with a soluble calcium salt, such as calcium chloride (CaCl₂).

The general reaction is: 2 R-SO₃⁻Na⁺ (aq) + CaCl₂ (aq) → (R-SO₃)₂Ca (s)↓ + 2 NaCl (aq) (where R = tetracosylphenyl group)

The reaction is driven to completion by the precipitation of the insoluble Calcium bis(tetracosylbenzenesulphonate). nih.gov This method allows for precise control over stoichiometry and can yield a high-purity product, as the main byproduct, sodium chloride, typically remains dissolved in the aqueous phase.

Solvent-Mediated Metathesis Investigations

Solvents play a crucial role in metathesis reactions, influencing reaction rates, yield, and the physical properties of the precipitate. researchgate.net Water is a common medium due to the high solubility of the inorganic reactants (e.g., CaCl₂) and byproducts (e.g., NaCl). Promoters, such as lower-molecular-weight alcohols, are often introduced into the reaction mixture. researchgate.net These co-solvents can help to intensify the reaction between the organic sulfonate and the inorganic calcium salt and can also influence the crystal structure and particle size of the resulting precipitate. researchgate.net The choice of solvent affects the solubility equilibrium, which is a key parameter in optimizing the precipitation and subsequent isolation of the product.

Solvent-Free Mechanochemical Approaches to Calcium Amides and Sulfonates

While solvent-based syntheses are common, there is growing interest in solvent-free methodologies to reduce environmental impact and simplify processing. Mechanochemistry, which utilizes mechanical energy (e.g., grinding, milling) to induce chemical reactions, is one such approach.

A potential solvent-free pathway for Calcium bis(tetracosylbenzenesulphonate) synthesis would involve the solid-state metathesis of a solid sodium tetracosylbenzenesulphonate with a solid calcium salt, such as anhydrous calcium chloride. The reaction would be conducted in a ball mill or a similar apparatus. The mechanical forces would facilitate intimate contact between the reactants at the molecular level, breaking crystal lattices and promoting ion exchange without the need for a solvent. While specific research on the mechanochemical synthesis of this particular long-chain calcium sulfonate is not widely published, the principle has been successfully applied to the solvent-free synthesis of other organic compounds, including N-sulfonylformamidines and other sulfonated materials. researchgate.netrsc.orgrsc.org This approach offers a potentially greener and more efficient alternative to traditional solvent-mediated methods.

Advanced Isolation and Purification Techniques for the Compound

After synthesis, whether by neutralization or metathesis, the crude Calcium bis(tetracosylbenzenesulphonate) must be isolated and purified. The techniques employed are designed to remove unreacted precursors, byproducts, and solvents.

A typical purification sequence may include:

Filtration or Centrifugation : The primary step to separate the solid calcium sulfonate product from the liquid reaction medium. This removes soluble impurities such as sodium chloride (in metathesis) or excess calcium hydroxide (B78521) and its soluble salts. google.com

Washing : The isolated solid is often washed with a carefully chosen solvent (e.g., deionized water or a water/alcohol mixture) to remove residual soluble impurities without dissolving a significant amount of the product.

Drying : The purified solid is dried to remove residual water and other volatile solvents. This can be accomplished through vacuum drying or azeotropic distillation.

Recrystallization : For achieving higher purity, the product can be dissolved in a suitable solvent at an elevated temperature and then allowed to slowly cool, promoting the formation of well-defined crystals while impurities remain in the solution. This technique is particularly effective for removing impurities that have similar solubility characteristics to the product. researchgate.net

Chromatographic Methods : For analytical verification of purity or for small-scale, high-purity preparations, high-performance liquid chromatography (HPLC) can be utilized. researchgate.net For removing trace ionic impurities, techniques like ion-exchange chromatography can be effective.

These techniques ensure the final product meets the required specifications for its intended applications.

Advanced Spectroscopic and Diffraction Based Structural Elucidation

Vibrational Spectroscopy for Molecular Architecture and Bonding Characterization

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of light, Fourier Transform Infrared (FTIR) and Raman spectroscopy can identify functional groups and provide a unique molecular fingerprint.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. For Calcium bis(tetracosylbenzenesulphonate), the FTIR spectrum is characterized by several key absorption bands that confirm its structure.

The presence of the long tetracosyl alkyl chain is evidenced by strong, sharp peaks in the region of 2923 and 2852 cm⁻¹, which are characteristic of the asymmetric and symmetric stretching vibrations of methylene (B1212753) (–CH₂) groups, respectively. academie-sciences.fr Additional peaks around 1460 cm⁻¹ and 1376 cm⁻¹ correspond to the scissoring and bending vibrations of these methylene and methyl (–CH₃) groups. academie-sciences.fr

The aromatic nature of the benzenesulphonate portion of the molecule gives rise to several distinct absorption bands. The C=C stretching vibrations within the aromatic ring typically appear in the 1600-1450 cm⁻¹ region. undip.ac.id The substitution pattern on the benzene (B151609) ring can also be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as the out-of-plane C-H bending vibrations below 900 cm⁻¹.

The sulfonate group (–SO₃⁻) is a key functional group and its vibrations are prominent in the FTIR spectrum. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group are typically observed in the ranges of 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively. undip.ac.id The presence of these strong absorption bands provides clear evidence for the sulfonate moiety. The interaction of the sulfonate group with the calcium cation can slightly shift the positions of these bands compared to the free sulfonic acid.

Table 1: Characteristic FTIR Absorption Bands for Calcium bis(tetracosylbenzenesulphonate)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2923 | Asymmetric C-H Stretch | –CH₂– |

| ~2852 | Symmetric C-H Stretch | –CH₂– |

| ~1600 | C=C Stretch | Aromatic Ring |

| ~1460 | C-H Bend (Scissoring) | –CH₂– |

| ~1376 | C-H Bend (Symmetric) | –CH₃ |

| ~1205 | Asymmetric S=O Stretch | –SO₃⁻ |

| ~1032 | Symmetric S=O Stretch | –SO₃⁻ |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the physical state of the compound.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR spectroscopy. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, making it well-suited for characterizing the carbon skeleton of the long alkyl chain and the aromatic ring of Calcium bis(tetracosylbenzenesulphonate).

The symmetric vibrations of the benzene ring, which are often weak in the FTIR spectrum, typically show strong signals in the Raman spectrum. The ring breathing mode of the p-disubstituted benzene ring is expected to appear as a sharp, intense band around 800-850 cm⁻¹. The C-C stretching vibrations within the alkyl chain will also be prominent in the Raman spectrum, appearing in the 1000-1150 cm⁻¹ region. crimsonpublishers.com

The sulfonate group vibrations are also observable in the Raman spectrum. The symmetric S=O stretch, in particular, gives rise to a strong and characteristic Raman peak. The low-frequency region of the Raman spectrum can provide information about the lattice vibrations and the interaction between the calcium ion and the sulfonate groups in the solid state.

Table 2: Expected Raman Shifts for Calcium bis(tetracosylbenzenesulphonate)

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2900 | C-H Stretch | –CH₂–, –CH₃ |

| ~1600 | C=C Stretch | Aromatic Ring |

| ~1440 | C-H Deformation | –CH₂– |

| ~1130 | C-C Skeletal Stretch | Alkyl Chain |

| ~1030 | Symmetric S=O Stretch | –SO₃⁻ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connective and Conformational Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. Through various NMR experiments, the connectivity and conformation of Calcium bis(tetracosylbenzenesulphonate) can be determined.

¹H NMR spectroscopy provides information about the different types of protons in a molecule based on their chemical shifts. In Calcium bis(tetracosylbenzenesulphonate), the ¹H NMR spectrum can be divided into distinct regions corresponding to the aliphatic and aromatic protons.

The protons of the long tetracosyl chain will give rise to signals in the upfield region of the spectrum. The terminal methyl (–CH₃) group is expected to appear as a triplet around 0.8-0.9 ppm. The numerous methylene (–CH₂) groups of the alkyl chain will produce a large, broad signal around 1.2-1.4 ppm. oregonstate.edulibretexts.orgnetlify.app The methylene group attached directly to the benzene ring (benzylic protons) will be deshielded and is expected to resonate as a triplet further downfield, around 2.5-2.7 ppm. mnstate.edu

The protons on the aromatic ring will appear in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm. For a para-substituted benzene ring, two distinct doublets are expected, corresponding to the protons ortho and meta to the sulfonate group. The protons ortho to the electron-withdrawing sulfonate group will be more deshielded and appear at a lower field compared to the protons meta to this group.

Table 3: Predicted ¹H NMR Chemical Shifts for Calcium bis(tetracosylbenzenesulphonate)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~0.88 | Triplet | –CH₃ |

| ~1.26 | Multiplet | –(CH₂)₂₂– |

| ~2.65 | Triplet | Ar–CH₂– |

| ~7.30 | Doublet | Aromatic H (meta to –SO₃⁻) |

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The ¹³C NMR spectrum of Calcium bis(tetracosylbenzenesulphonate) will show distinct signals for the carbons of the alkyl chain and the aromatic ring.

The carbons of the tetracosyl chain will resonate in the upfield region of the spectrum. The terminal methyl carbon will appear around 14 ppm. The numerous methylene carbons will give rise to a series of signals between 22 and 32 ppm. The benzylic carbon, being attached to the aromatic ring, will be shifted downfield to around 35 ppm.

The aromatic carbons will appear in the downfield region, typically between 120 and 150 ppm. The carbon atom attached to the sulfonate group (ipso-carbon) will be significantly deshielded. The other aromatic carbons will have distinct chemical shifts depending on their position relative to the alkyl and sulfonate substituents.

Table 4: Predicted ¹³C NMR Chemical Shifts for Calcium bis(tetracosylbenzenesulphonate)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~14.1 | –CH₃ |

| ~22.7 - 31.9 | –(CH₂)₂₂– |

| ~35.5 | Ar–CH₂– |

| ~126.0 | Aromatic CH (meta to –SO₃⁻) |

| ~128.8 | Aromatic CH (ortho to –SO₃⁻) |

| ~141.0 | Aromatic C (ipso, attached to alkyl) |

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in the ¹H and ¹³C NMR spectra and for confirming the connectivity of the molecule. nanalysis.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. wikipedia.org In Calcium bis(tetracosylbenzenesulphonate), COSY would show correlations between the benzylic protons and the adjacent methylene protons of the alkyl chain, as well as between the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached. wikipedia.org HSQC is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the aromatic proton signals would correlate with their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com HMBC is particularly useful for establishing the connectivity between different parts of the molecule. For instance, it would show a correlation between the benzylic protons and the ipso-carbon of the aromatic ring, confirming the attachment of the alkyl chain to the ring.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all the proton and carbon signals can be achieved, thus confirming the structure of Calcium bis(tetracosylbenzenesulphonate).

Mass Spectrometry for Precise Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. For large, complex molecules like Calcium bis(tetracosylbenzenesulphonate), specific techniques are required to achieve ionization without significant degradation of the molecule, allowing for the determination of its molecular mass and the study of its structural components through fragmentation analysis.

Soft Ionization Mass Spectrometry Techniques (e.g., ESI-MS, MALDI-TOF)

Soft ionization techniques are indispensable for the analysis of large biomolecules and synthetic polymers as they impart minimal energy to the analyte, thus keeping the molecule intact during the ionization process. creative-proteomics.comnih.gov Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two of the most effective soft ionization methods for this purpose. creative-proteomics.com

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI is particularly well-suited for analyzing polar molecules like sulfonates. nih.gov In this technique, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. For Calcium bis(tetracosylbenzenesulphonate), analysis would typically be conducted in negative ion mode to detect the tetracosylbenzenesulphonate anion. nih.govresearchgate.net This allows for the precise determination of the anion's molecular mass.

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) Mass Spectrometry: MALDI is a technique used for analyzing high molecular weight substances. creative-proteomics.com The analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to vaporize and transfer charge to the analyte molecules with minimal fragmentation. creative-proteomics.com The resulting ions are then accelerated into a time-of-flight analyzer, where their mass-to-charge ratio is determined by their flight time.

The table below summarizes the expected primary ion for the tetracosylbenzenesulphonate component when analyzed by soft ionization techniques.

| Ion | Description | Theoretical m/z | Technique |

| [C₃₀H₅₃SO₃]⁻ | Tetracosylbenzenesulphonate Anion | ~493.8 | ESI-MS (Negative Mode) |

Table 1: Expected primary ion of the anionic component of Calcium bis(tetracosylbenzenesulphonate) in soft ionization mass spectrometry.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Daughter Ions

Tandem mass spectrometry, also known as MS/MS, is an advanced technique that involves multiple stages of mass analysis to probe the structure of a molecule. wikipedia.orgnih.gov In a typical MS/MS experiment, a specific ion of interest (the "precursor ion") is selected in the first stage of mass analysis. youtube.com This precursor ion is then directed into a collision cell, where it is fragmented by colliding with an inert gas, a process known as collision-induced dissociation (CID). youtube.com The resulting fragment ions (the "product" or "daughter" ions) are then analyzed in a second stage of mass analysis, generating a fragmentation spectrum that provides detailed structural information. wikipedia.orgyoutube.com

For alkylbenzene sulfonates, MS/MS experiments reveal characteristic fragmentation patterns. The precursor ion, in this case the tetracosylbenzenesulphonate anion, would undergo cleavage at specific bonds. Common fragmentation pathways for similar linear alkylbenzene sulfonates (LAS) include the loss of sulfur dioxide (SO₂) or sulfur trioxide (SO₃) and cleavages along the long alkyl chain. acs.orgresearchgate.netaaqr.org A common fragment observed in the analysis of various LAS compounds is an ion at m/z 183, which corresponds to an ethylene-substituted benzenesulfonate (B1194179) ion. acs.orgresearchgate.netshimadzu.com

| Precursor Ion (m/z) | Fragmentation Pathway | Key Daughter Ions (m/z) | Structural Information Gained |

| ~493.8 | Neutral loss of SO₂ | ~429.8 | Confirms presence of sulfonate group |

| ~493.8 | Neutral loss of SO₃ | ~413.8 | Confirms presence of sulfonate group |

| ~493.8 | Cleavage at the benzylic position | Varies | Provides information on the attachment point of the alkyl chain |

| Varies | Fragmentation of the alkyl chain | Series of peaks 14 units apart | Confirms the structure and length of the alkyl chain |

Table 2: Representative fragmentation pathways and expected daughter ions for a long-chain alkylbenzene sulfonate anion in a tandem mass spectrometry (MS/MS) experiment.

X-ray Diffraction for Crystalline and Molecular Structure Determination

X-ray diffraction (XRD) techniques are fundamental for characterizing the solid-state structure of materials. By analyzing how X-rays are scattered by the electron clouds of atoms arranged in a crystal lattice, XRD can provide information ranging from the identification of crystalline phases to the precise determination of atomic positions.

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystallinity

Powder X-ray diffraction (PXRD) is a rapid, non-destructive technique used to analyze the crystalline nature of a bulk material. mdpi.com The sample is exposed to a monochromatic X-ray beam, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. researchgate.net Sharp peaks in the pattern indicate a high degree of crystallinity, while broad humps suggest the presence of amorphous or disordered material. researchgate.net

For Calcium bis(tetracosylbenzenesulphonate), PXRD would be used to:

Identify the specific crystalline form (polymorph) of the salt.

Determine the degree of crystallinity of a given sample.

Detect the presence of any crystalline impurities.

| 2θ (Degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |

| Hypothetical Data | Calculated | Measured | Assigned |

| Peak 1 | d₁ | I₁ | (h₁k₁l₁) |

| Peak 2 | d₂ | I₂ | (h₂k₂l₂) |

| Peak 3 | d₃ | I₃ | (h₃k₃l₃) |

Table 3: Example of data obtained from a Powder X-ray Diffraction (PXRD) analysis. The specific values are dependent on the unique crystal structure of the compound.

Single Crystal X-ray Diffraction for Atomic Coordinates and Bonding Geometry

However, if a suitable crystal could be grown, the analysis would yield a complete structural solution. Studies on other complex calcium salts demonstrate the level of detail that can be achieved, including the coordination environment of the calcium ion and the conformation of the organic ligands. figshare.com

| Parameter | Description | Example Value |

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell. | e.g., 10.5, 25.2, 8.1 |

| α, β, γ (°) | The angles of the unit cell. | e.g., 90, 105.3, 90 |

| Z | The number of formula units per unit cell. | 4 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 |

Table 4: Typical crystallographic data obtained from a successful single crystal X-ray diffraction analysis. The values presented are illustrative examples.

Thermal Analysis Techniques for Material Behavior Studies

Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a material as a function of temperature or time while the sample is subjected to a controlled temperature program. astm.org These methods are crucial for assessing the thermal stability, composition, and phase transitions of materials like Calcium bis(tetracosylbenzenesulphonate), which may be used in applications involving elevated temperatures, such as lubricants. astm.orgdtic.mil

The two primary thermoanalytical techniques for such studies are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). astm.org

Thermogravimetric Analysis (TGA): TGA measures changes in the mass of a sample as it is heated, cooled, or held at a constant temperature. tainstruments.com This provides quantitative information about thermal decomposition, dehydration, and oxidative stability. A TGA analysis of Calcium bis(tetracosylbenzenesulphonate) would likely show a multi-step decomposition profile, corresponding to the sequential loss of the long alkyl chains and subsequent degradation of the aromatic sulfonate head group. researchgate.netcombustion-engines.eu

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and chemical reactions. For a complex molecule like Calcium bis(tetracosylbenzenesulphonate), DSC could reveal information about the melting behavior of the crystalline domains or glass transitions in amorphous regions.

| Thermal Event | Technique | Temperature Range (°C) | Description of Process |

| Dehydration | TGA/DSC | 50 - 150 | Loss of adsorbed or coordinated water molecules. |

| Melting/Phase Transition | DSC | 100 - 250 | Transition from solid to liquid or change in crystalline structure. |

| Onset of Decomposition | TGA | > 250 | The temperature at which significant mass loss begins. |

| Major Decomposition | TGA | > 300 | Rapid mass loss corresponding to the breakdown of the alkyl chains and sulfonate groups. |

| Final Residue | TGA | > 600 | Remaining inorganic components, such as calcium sulfide (B99878) or sulfate. |

Table 5: Expected thermal events for a high-molecular-weight metal alkylbenzene sulfonate as studied by TGA and DSC.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Processes

Thermogravimetric Analysis (TGA) is a crucial technique for determining the thermal stability and decomposition profile of materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For Calcium bis(tetracosylbenzenesulphonate), a TGA analysis would provide insights into its decomposition kinetics, the temperature ranges of stability, and the nature of its degradation products.

In a typical TGA experiment, a sample of Calcium bis(tetracosylbenzenesulphonate) would be heated at a constant rate in an inert atmosphere, such as nitrogen, to observe its decomposition pattern. The resulting TGA curve would plot the percentage of weight loss against temperature. The analysis would likely reveal a multi-stage decomposition process. The initial, minor weight loss at lower temperatures (below 150°C) would likely be attributed to the loss of any residual solvent or absorbed moisture. The main decomposition stages would occur at significantly higher temperatures, reflecting the breakdown of the molecular structure. The long tetracosyl alkyl chains would be expected to undergo thermal cracking, while the sulfonate head group and the benzene ring would decompose at even higher temperatures. The final residue at the end of the analysis in an inert atmosphere would likely be calcium sulfide or calcium oxide, depending on the precise decomposition pathway.

General literature suggests that sulfonate-based surfactants exhibit good thermal stability. nih.gov For instance, some sulfonates are reported to be tolerant to temperatures up to 200°C. nih.govresearchgate.net The thermal decomposition of related compounds, such as waste linear alkylbenzene sulfonate, has been studied, indicating decomposition occurs at temperatures between 200-300°C. researchgate.net

Illustrative TGA Data for a Long-Chain Calcium Alkylbenzene Sulfonate

The following table represents hypothetical data that could be obtained from a TGA analysis of Calcium bis(tetracosylbenzenesulphonate), illustrating the expected decomposition stages.

| Temperature Range (°C) | Weight Loss (%) | Assignment |

| 50 - 150 | ~1-2% | Loss of volatile impurities and moisture |

| 250 - 400 | ~40-50% | Decomposition of the tetracosyl alkyl chains |

| 400 - 600 | ~20-30% | Decomposition of the benzenesulphonate group |

| > 600 | - | Formation of stable inorganic residue (e.g., Calcium Oxide/Sulfide) |

Note: This data is illustrative and not based on experimental results for Calcium bis(tetracosylbenzenesulphonate).

Differential Scanning Calorimetry (DSC) for Phase Transition Characterization

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate the phase transitions of a material as a function of temperature. It measures the difference in heat flow required to increase the temperature of a sample and a reference. For a long-chain amphiphilic molecule like Calcium bis(tetracosylbenzenesulphonate), DSC can be used to identify key phase transitions such as melting, crystallization, and glass transitions, providing valuable information about its physical state and molecular ordering at different temperatures.

A DSC thermogram of Calcium bis(tetracosylbenzenesulphonate) would be expected to show distinct endothermic and exothermic peaks corresponding to these phase transitions. Upon heating, an endothermic peak would likely be observed, corresponding to the melting of the long tetracosyl chains, transitioning the material from a more ordered, crystalline or semi-crystalline state to a more disordered, liquid-crystalline or isotropic liquid state. The temperature and enthalpy of this melting transition would be indicative of the degree of crystallinity and the strength of the intermolecular interactions between the alkyl chains.

Given the long alkyl chains, it is also possible that multiple transitions could be observed, corresponding to different polymorphic forms or intermediate liquid-crystalline phases. Upon cooling, an exothermic peak would be expected, representing the crystallization of the compound from the molten state. The difference between the melting and crystallization temperatures can provide information about the kinetics of these phase transitions.

Illustrative DSC Data for a Long-Chain Calcium Alkylbenzene Sulfonate

The table below provides a hypothetical representation of the phase transition data that might be obtained from a DSC analysis of Calcium bis(tetracosylbenzenesulphonate).

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting (Endotherm) | 85 | 95 | 150 |

| Crystallization (Exotherm) | 75 | 70 | -140 |

Note: This data is illustrative and not based on experimental results for Calcium bis(tetracosylbenzenesulphonate).

Reaction Mechanisms and Kinetic Investigations in Calcium Sulfonate Chemistry

Detailed Mechanistic Elucidation of Sulfonation Reactions

The primary step in the synthesis of Calcium bis(tetracosylbenzenesulphonate) is the sulfonation of the long-chain alkylbenzene, tetracosylbenzene (B13750799). This reaction is a classic example of electrophilic aromatic substitution (EAS), where an electrophile attacks the electron-rich benzene (B151609) ring. The most common sulfonating agent is sulfur trioxide (SO₃), often used in conjunction with sulfuric acid (oleum). nih.govwikipedia.org

The sulfonation of tetracosylbenzene proceeds via an electrophilic attack of sulfur trioxide on the aromatic ring. The long tetracosyl alkyl chain is an ortho-, para-directing group, meaning the sulfonate group will predominantly add to the positions ortho or para to the alkyl chain. Due to steric hindrance from the bulky C₂₄H₄₉ group, the para-substituted product is generally favored.

Recent computational studies on the sulfonation of benzene have provided deeper insights into the reaction mechanism, suggesting a departure from the traditional two-step arenium ion (sigma-complex) mechanism in certain conditions. nih.gov Ab initio molecular dynamics simulations suggest that in the gas phase or in non-complexing solvents, a concerted pathway involving two molecules of SO₃ is energetically more favorable. nih.gov This pathway proceeds through a cyclic transition state, avoiding the formation of a distinct carbocation intermediate. nih.gov

The proposed elementary steps for the sulfonation of an arene (ArH) with SO₃, which can be extrapolated to tetracosylbenzene, are as follows:

Formation of a π-complex: The electrophile, SO₃, initially forms a weak π-complex with the electron cloud of the tetracosylbenzene ring.

Nucleophilic attack and formation of a transition state: The benzene ring attacks the sulfur atom of one SO₃ molecule, while a second SO₃ molecule acts as a proton acceptor, leading to a concerted formation of the C-S bond and cleavage of the C-H bond through a cyclic transition state. nih.gov

Formation of the sulfonic acid: This concerted step directly yields the tetracosylbenzenesulfonic acid.

This concerted mechanism is in contrast to the classical two-step SₙAr mechanism which involves:

Formation of a sigma-complex (arenium ion): The electrophile attacks the aromatic ring, breaking the aromaticity and forming a resonance-stabilized carbocation intermediate.

Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.

While the concerted mechanism is now considered more likely for sulfonation with SO₃ in non-polar media, the reaction conditions can influence the operative pathway.

In the context of the concerted mechanism for the sulfonation of tetracosylbenzene with two SO₃ molecules, the key species is the cyclic transition state. Computational studies on benzene suggest that this transition state involves the simultaneous formation of the C-S bond and the transfer of a proton to the second SO₃ molecule. nih.gov The long alkyl chain of tetracosylbenzene is expected to influence the stability and geometry of this transition state primarily through steric effects, potentially raising the activation energy compared to benzene.

For the classic two-step mechanism, the primary intermediate is the sigma-complex or arenium ion. This carbocation is stabilized by resonance, with the positive charge delocalized over the ortho and para positions of the ring. The tetracosyl group, being an electron-donating alkyl group, helps to stabilize this carbocation intermediate through inductive effects. The transition state leading to the formation of the sigma-complex is the highest energy point on the reaction coordinate and is therefore the rate-determining step in this pathway.

Kinetic Studies of Calcium Sulfonate Synthesis and Transformation

Sulfonation of Tetracosylbenzene:

Specific kinetic data for the sulfonation of tetracosylbenzene is scarce in the literature. However, the kinetics of sulfonation for other long-chain alkylbenzenes have been studied. The reaction rate is influenced by several factors, including the concentration of the alkylbenzene and the sulfonating agent, temperature, and the solvent used.

Rate = k[Dodecylbenzene]⁰·⁷⁴[SO₃]¹·⁵⁹

The rate constant, k, is temperature-dependent and follows the Arrhenius equation. The activation energy for this reaction has been determined, although it will vary depending on the specific alkylbenzene and reaction conditions. The effect of the longer tetracosyl chain would likely be a decrease in the reaction rate compared to dodecylbenzene (B1670861) due to increased steric hindrance.

Neutralization of Tetracosylbenzenesulfonic Acid:

The neutralization of long-chain alkylbenzene sulfonic acids with calcium hydroxide (B78521) has been investigated. One study on the neutralization of alkylbenzene sulfonic acid (ABSA) with Ca(OH)₂ found the reaction to be a second-order autocatalytic reaction. google.com The presence of water was found to catalyze the reaction.

The rate law can be expressed as:

Rate = k[Ca(OH)₂][ABSA]

The rate constant, k, was found to be dependent on the initial water content, increasing as the amount of water in the reaction mixture increased.

Interactive Data Table: Kinetic Parameters for Alkylbenzene Sulfonic Acid Neutralization

| Parameter | Value | Conditions |

| Reaction Order | Second-order autocatalytic | Neutralization of ABSA with Ca(OH)₂ |

| Rate Constant (k) | 0.0081 L/(mol·min) | 343 K, 1.5 wt% initial water |

| Effect of Water | Rate increases with increasing water content | - |

Note: The data presented is for a general alkylbenzene sulfonic acid and serves as an illustrative example. Specific values for tetracosylbenzenesulfonic acid may vary.

In the two-step synthesis of Calcium bis(tetracosylbenzenesulphonate), the sulfonation of tetracosylbenzene is generally considered the rate-determining step. This is because it involves the disruption of the aromatic system, which has a significant activation energy barrier. The subsequent neutralization is a fast acid-base reaction.

Within the sulfonation reaction itself, if it proceeds via the classic two-step mechanism, the formation of the sigma-complex is the rate-determining step. For the concerted mechanism, the passage through the high-energy cyclic transition state is the rate-limiting event.

Sulfonation:

While sulfur trioxide is a strong electrophile, catalysts can be employed to enhance the rate and selectivity of the sulfonation reaction. In industrial processes, sulfuric acid is often used in conjunction with SO₃ (as oleum), where it can act as a catalyst by protonating SO₃ to form the highly reactive HSO₃⁺ electrophile.

For the alkylation step to produce the initial tetracosylbenzene, Friedel-Crafts catalysts such as aluminum chloride (AlCl₃) or hydrofluoric acid (HF) are commonly used. However, for the sulfonation of the pre-formed alkylbenzene, the focus is on the activity of the sulfonating agent itself.

Neutralization:

Mechanistic Insights from Related Calcium-Mediated Organic Reactions

While direct mechanistic studies on Calcium bis(tetracosylbenzenesulphonate) are specific, a wealth of information can be derived from investigating more broadly studied calcium-mediated organic transformations. Calcium's role as a Lewis acid, its coordination dynamics, and its involvement in mineralization processes provide a framework for understanding the behavior of complex sulfonate systems. Calcium-based catalysts are gaining attention as sustainable alternatives to transition metals for a variety of organic transformations. ingentaconnect.com

Calcium catalysts have demonstrated significant proficiency in activating a variety of functional groups for nucleophilic additions. ingentaconnect.comresearchgate.net The calcium ion, acting as a Lewis acid, coordinates to an electrophilic center, typically a carbonyl group, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack. This activation is a key principle in many organic reactions.

A notable example is the enantioselective conjugate addition of unprotected alkyl amines to maleimides, catalyzed by a chiral calcium(II)·phosphate (B84403) complex. rsc.org This reaction provides access to medicinally relevant chiral aminosuccinimide products in high yields. rsc.org The process highlights the compatibility of Lewis basic amine nucleophiles with the Lewis acidic Ca²⁺ complex. rsc.org Spectroscopic studies suggest a dynamic process where a calcium phosphate species is formed, which then catalyzes the reaction. rsc.org

Another example is the Calcium-promoted Pictet-Spengler reaction, which produces tetrahydroisoquinolines from m-tyramine (B1210026) and various aldehydes. acs.org In this case, a catalytic amount of Ca[OCH(CF₃)₂]₂ provides a mild alternative to the strong Brønsted acids traditionally used. acs.org The calcium catalyst is believed to activate the aldehyde carbonyl group toward intramolecular nucleophilic attack by the electron-rich aromatic ring.

| Reaction Type | Calcium Catalyst | Electrophile | Nucleophile | Reference |

|---|---|---|---|---|

| Conjugate Addition | Chiral Calcium(II)·Phosphate Complex | Maleimide | Alkyl Amine | rsc.org |

| Pictet-Spengler Reaction | Ca[OCH(CF₃)₂]₂ | Aldehyde | Electron-rich aromatic ring (intramolecular) | acs.org |

The exchange of ligands in and out of a metal's coordination sphere is a fundamental process that dictates the reactivity and speciation of metal complexes in solution. nih.gov In natural waters, the speciation of trace metal ions is often under kinetic control due to slow ligand exchange reactions involving multidentate ligands and constituent ions like calcium. rsc.org Understanding these dynamics is essential for predicting the behavior of calcium complexes.

Kinetic studies on the dissociation of calcium-aminocarboxylate complexes have provided quantitative data on these exchange processes. acs.org The dissociation reactions proceed via two primary pathways: a spontaneous dissociative pathway and a hydrogen ion-dependent pathway. acs.org The rate constants for these pathways have been measured for a series of structurally related ligands, demonstrating how ligand structure impacts the stability and lability of the calcium complex. acs.org For instance, the rate of spontaneous dissociation decreases significantly as the structure of the aminocarboxylate ligand becomes more rigid, from EDTA to CyDTA. acs.org

| Ligand | Dissociation Pathway (kCaL, sec⁻¹) | H⁺ Dependent Pathway (kHCaL, M⁻¹sec⁻¹) | Reference |

|---|---|---|---|

| EDTA | 1.28 | 1.44 x 10⁷ | acs.org |

| PDTA | 6.6 x 10⁻² | 6.83 x 10⁶ | acs.org |

| BDTA | 1.04 x 10⁻⁴ | 1.28 x 10⁶ | acs.org |

| CyDTA | 3.0 x 10⁻⁵ | 4.43 x 10⁵ | acs.org |

Furthermore, studies on model ligand exchange reactions have shown that the presence of calcium can cause a non-linear decrease in reaction rates. rsc.org This effect is attributed to the relative calcium affinity of the exchanging ligands, which influences the balance between product formation and reactant reformation from a free metal ion intermediate. rsc.orgsemanticscholar.org

The chemistry of overbased calcium sulfonates is intrinsically linked to the formation of calcium carbonate, which typically forms a colloidal core within the detergent molecule. nih.govutwente.nl Therefore, the mechanisms of calcium carbonate mineralization are highly relevant. This process, known as biomineralization in biological systems, is how marine organisms produce calcium carbonate to form skeletal structures. wikipedia.org

The fundamental steps involve the uptake of dissolved calcium (Ca²⁺) and carbonate (CO₃²⁻) ions from seawater. wikipedia.org Precipitation is favored when the solution is oversaturated with respect to calcium carbonate minerals like calcite or aragonite. wikipedia.org In microbially induced calcium carbonate precipitation (MICCP), bacterial surfaces, which often carry a net negative charge at neutral pH, play a crucial role by binding positively charged Ca²⁺ ions. frontiersin.orgfrontiersin.org This binding facilitates heterogeneous nucleation, where the bacterial cell acts as a template for crystal growth. frontiersin.org

A key thermodynamic parameter governing this process is the saturation index (SI), which is the logarithm of the ratio of the ion activity product (IAP) to the thermodynamic solubility product (Kₛ). frontiersin.org Calcium carbonate precipitation generally occurs when the saturation index is greater than 1. frontiersin.org The metabolic activity of microbes can increase the local pH and carbonate concentration, thereby increasing the SI and inducing precipitation. frontiersin.org

| Factor | Role in Mineralization | Reference |

|---|---|---|

| [Ca²⁺] and [CO₃²⁻] | Primary reactants; their concentrations determine the ion activity product. | wikipedia.org |

| pH | Affects the equilibrium between bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻), influencing carbonate availability. | frontiersin.org |

| Saturation Index (SI) | Thermodynamic driving force for precipitation; SI > 1 is required. | frontiersin.org |

| Nucleation Sites | Surfaces (e.g., bacterial cells) that lower the energy barrier for crystal formation. | frontiersin.org |

| Organic Molecules/Additives | Can act as inhibitors or promoters, and can influence the final crystal morphology (polymorph). | frontiersin.orgrsc.org |

Experimental Design for Mechanistic Investigation

Investigating the reaction mechanism of a process involving Calcium bis(tetracosylbenzenesulphonate) requires a multi-faceted approach combining kinetic, spectroscopic, and computational methods. acs.org A well-designed set of experiments can elucidate the elementary steps of a reaction, identify intermediates, and determine the factors controlling the reaction rate. acs.orgorientjchem.org

Kinetic Analysis : The first step is to determine the empirical rate law of the reaction. This involves systematically varying the concentrations of the sulfonate, the substrate, and any other reagents while monitoring the reaction progress over time. Techniques such as UV-Vis spectroscopy, NMR, or chromatography can be used to track the disappearance of reactants or the appearance of products. truman.edu Performing these experiments at different temperatures allows for the construction of an Arrhenius plot to determine the activation energy (Ea) of the reaction. truman.edu

Identification of Intermediates : Spectroscopic techniques are vital for detecting and characterizing transient species that may form during the reaction. In situ monitoring using methods like FTIR, Raman, or NMR spectroscopy can provide structural information about intermediates. Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for identifying complexes in solution and can be adapted to study exchange kinetics. nih.gov

Isotope Labeling Studies : The use of isotopic labels (e.g., ¹³C, ¹⁸O, ²H) is a classic method for tracing the pathways of atoms through a reaction. By incorporating a label into a specific position in a reactant molecule and then determining its location in the products using NMR or mass spectrometry, one can distinguish between proposed mechanistic pathways.

Structural and Computational Analysis : For any stable pre-catalysts or resulting complexes, single-crystal X-ray diffraction can provide definitive structural information. orientjchem.org This experimental data can be complemented by computational chemistry, such as Density Functional Theory (DFT). orientjchem.org DFT calculations can be used to model potential reaction pathways, calculate the energies of intermediates and transition states, and provide theoretical support for a proposed mechanism. orientjchem.org

| Technique | Information Provided | Reference |

|---|---|---|

| UV-Vis/NMR/Chromatography | Reaction kinetics, determination of rate law, reaction progress. | truman.edu |

| In situ FTIR/Raman/NMR | Detection and structural characterization of reaction intermediates. | orientjchem.org |

| Mass Spectrometry (e.g., ESI-MS) | Identification of species in solution, study of ligand exchange dynamics. | nih.gov |

| Isotope Labeling | Tracing atomic pathways to differentiate between mechanisms. | |

| X-ray Crystallography | Precise 3D structure of stable reactants, products, or intermediates. | orientjchem.org |

| Computational Chemistry (DFT) | Modeling of reaction pathways, transition state energies, corroboration of experimental data. | orientjchem.org |

Theoretical and Computational Chemistry of Calcium Bis Tetracosylbenzenesulphonate

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to explore its physical movements, conformational changes, and interactions over time. MD simulations model a system of atoms and molecules as classical particles obeying Newton's laws of motion, with the forces between them described by a molecular force field.

The accuracy of any MD simulation is entirely dependent on the quality of the force field—a set of mathematical functions and parameters that define the potential energy of the system as a function of its atomic coordinates. chemrxiv.orgyoutube.com For a specialized molecule like Calcium bis(tetracosylbenzenesulphonate), a standard, pre-existing force field may not be adequate. While general force fields like CHARMM, AMBER, and OPLS-AA provide a solid foundation, they often require refinement for specific systems. bohrium.comnih.govnih.gov

The development and validation process involves several key steps:

Parameter Borrowing: Initial parameters for the benzenesulfonate (B1194179) group and the long alkyl chain are often taken from existing force fields. bohrium.comsemanticscholar.org The OPLS-AA force field, for example, has been specifically optimized for long hydrocarbons, which is crucial for accurately modeling the tetracosyl tails. semanticscholar.orgresearchgate.netcolab.ws

Quantum Chemical Refinement: Atomic partial charges, which govern electrostatic interactions, are typically derived from DFT calculations on molecular fragments. Torsional parameters, which dictate the rotational energy barriers along chemical bonds in the alkyl chain, are refined by fitting to high-accuracy ab initio potential energy scans. colab.ws

Validation: The refined force field must be validated by simulating systems with known experimental properties. For long-chain organosulfonates, this could involve simulating the liquid phase of a related, simpler molecule and comparing the calculated density and heat of vaporization to experimental values. nih.gov For the ionic interactions, simulations might be compared against experimental data on ion-pairing or osmotic pressure for related salts. nih.govnih.gov A robust force field for Calcium bis(tetracosylbenzenesulphonate) must accurately capture the Ca²⁺-sulfonate interaction, the conformational behavior of the C24 chains, and the non-bonded interactions that drive self-assembly. nih.govnih.govresearchgate.net

With a validated force field, MD simulations can be used to investigate the complex behavior of Calcium bis(tetracosylbenzenesulphonate) in solution. rsc.org Simulations typically involve placing a number of surfactant molecules, along with a calcium ion, in a simulation box filled with solvent molecules (e.g., a nonpolar alkane like decane (B31447) to study reverse micelle formation). acs.org

These simulations provide a virtual microscope to observe processes that are difficult to probe experimentally. Key phenomena that can be studied include:

Reverse Micelle Formation: In nonpolar solvents, the surfactant molecules are expected to self-assemble into reverse micelles, with the polar sulfonate headgroups and the calcium counterion forming a core, shielded from the solvent by the hydrophobic tetracosyl tails. pitt.eduresearchgate.nettandfonline.com Simulations can reveal the precise structure, size, and shape of these aggregates. rsc.orgfrontiersin.org

Conformational Dynamics: The long, flexible C24 chains can adopt a vast number of conformations. MD simulations track the dynamic changes in their shape, such as folding and entanglement, which influence the packing and viscosity of the system.

Interfacial Behavior: At an oil-water interface, simulations can model how the surfactant molecules arrange themselves to lower the interfacial tension, providing insight into their emulsifying properties. acs.orgresearchgate.net

Interactive Table: Typical Parameters for an MD Simulation of Surfactant Self-Assembly

| Parameter | Value / Type | Purpose |

| Force Field | L-OPLS / CHARMM36 | Describes the interatomic forces for the surfactant and solvent. bohrium.comnih.govresearchgate.net |

| Water Model | TIP3P / SPC/E | Explicitly models water molecules if present. |

| System Size | ~50-200 surfactant molecules | Large enough to observe aggregation phenomena. |

| Solvent | Decane or Water | Depends on whether normal or reverse micellization is being studied. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant Number of particles, Pressure, and Temperature. |

| Temperature | 298 K (25 °C) | Standard ambient temperature. |

| Pressure | 1 bar | Standard atmospheric pressure. |

| Simulation Time | 100 - 500 nanoseconds | Long enough to allow for molecular rearrangement and self-assembly. |

Statistical Mechanics Approaches to Thermodynamic Properties

Statistical mechanics provides the theoretical framework to connect the microscopic details from simulations to macroscopic, measurable thermodynamic properties like free energy, enthalpy, and entropy. acs.orgtue.nlacs.org These properties explain why and how processes like micellization occur. wikipedia.orgscielo.bryoutube.com

The Gibbs free energy of micellization (ΔGmic) is a critical parameter that indicates the spontaneity of the self-assembly process. umcs.plresearchgate.net A negative ΔGmic signifies that micelle formation is favorable. This free energy change can be decomposed into enthalpic (ΔHmic) and entropic (ΔSmic) contributions:

ΔGmic = ΔHmic - TΔSmic

Computational methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can be used to calculate these quantities. acs.orgwikipedia.org For example, FEP can be used to compute the free energy change of transferring a surfactant molecule from the solvent into a pre-formed micelle. pku.edu.cn These calculations are computationally intensive but provide profound insight into the driving forces of self-assembly. nih.govacs.org

For surfactants in nonpolar solvents (reverse micellization), the process is typically driven by enthalpy, arising from the favorable electrostatic and dipole-dipole interactions between the polar headgroups and the calcium ion in the micellar core. In contrast, for surfactants in aqueous solution, the process is often driven by entropy due to the hydrophobic effect. wikipedia.org Statistical mechanical models allow researchers to quantify these contributions and understand how molecular structure dictates thermodynamic behavior. mit.edudtu.dk

Interactive Table: Thermodynamic Properties and Computational Approaches

| Thermodynamic Property | Description | Computational Method |

| ΔGmic (Gibbs Free Energy of Micellization) | Determines the spontaneity of micelle formation. | Free Energy Perturbation (FEP), Thermodynamic Integration (TI), Umbrella Sampling. wikipedia.org |

| ΔHmic (Enthalpy of Micellization) | The heat change associated with micelle formation (bond making/breaking, interaction changes). | Calculated from the temperature dependence of ΔGmic or directly from simulation energies. |

| ΔSmic (Entropy of Micellization) | The change in disorder of the system upon micellization. | Calculated from ΔGmic and ΔHmic. |

| CMC (Critical Micelle Concentration) | The concentration at which micelles begin to form. | Can be estimated from simulations by observing the onset of aggregation at different concentrations. scielo.br |

Surface Science Theoretical Investigations

Extensive searches of scientific literature and computational chemistry databases have revealed a notable absence of specific theoretical and computational studies focused on Calcium bis(tetracosylbenzenesulphonate). Consequently, detailed research findings for the subsections below are not available at this time. The following sections outline the types of analyses that would be conducted in such theoretical investigations.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal structure. This method partitions the crystal electron density into molecular fragments, allowing for the generation of a unique surface for a molecule within its crystalline environment.

For a compound like Calcium bis(tetracosylbenzenesulphonate), a Hirshfeld surface analysis would provide critical insights into the nature and extent of various non-covalent interactions. These interactions are fundamental to understanding the compound's solid-state structure, stability, and physical properties.

A typical analysis would involve:

Generation of d_norm surfaces: These surfaces are mapped with a normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate close contacts (shorter than the van der Waals radii), which are characteristic of strong interactions like hydrogen bonds. White areas represent contacts around the van der Waals separation, and blue regions signify contacts that are longer than the van der Waals radii.

2D Fingerprint Plots: These plots are two-dimensional histograms that summarize the intermolecular contacts. They plot the distance from the surface to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside the surface (d_e). The distribution and shape of the points on this plot provide a quantitative summary of the types of interactions present. For Calcium bis(tetracosylbenzenesulphonate), one would expect to see significant contributions from H···H contacts due to the long alkyl chains, as well as contributions from O···H, C···H, and potentially Ca···O interactions.

Hypothetical Data Table for Hirshfeld Surface Analysis of Calcium bis(tetracosylbenzenesulphonate):

| Interaction Type | Percentage Contribution (%) | Description |

| H···H | > 70% (Estimated) | Expected to be the most significant interaction due to the large tetracosyl (C24) alkyl chains. These would be visualized as a large, diffuse region in the center of the 2D fingerprint plot. |

| O···H | 10-15% (Estimated) | Interactions between the sulfonate oxygen atoms and hydrogen atoms on adjacent alkyl chains or benzene (B151609) rings. These would appear as distinct "wings" on the fingerprint plot. |

| C···H | 5-10% (Estimated) | Interactions involving the carbon atoms of the benzene rings and alkyl chains with hydrogen atoms of neighboring molecules. |

| Ca···O | < 5% (Estimated) | Ionic interactions between the calcium cation and the oxygen atoms of the sulfonate groups. These would be represented by sharp spikes at short d_i and d_e distances on the fingerprint plot. |

| Other (C···C, S···O, etc.) | < 5% (Estimated) | Minor contributions from other possible intermolecular contacts. |